molecular formula C8H6F2O B1400476 3,5-Difluoro-4-methylbenzaldehyde CAS No. 1429902-14-6

3,5-Difluoro-4-methylbenzaldehyde

Cat. No.: B1400476
CAS No.: 1429902-14-6
M. Wt: 156.13 g/mol
InChI Key: MLTPLXSUIQZOTN-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O. It has a molecular weight of 156.13 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 . This indicates that the compound has a benzene ring with two fluorine atoms and one methyl group attached to it, along with an aldehyde group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzaldehydes are generally known to undergo a variety of reactions. These include nucleophilic addition reactions, oxidation reactions, and reactions at the benzylic position .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 156.13 .

Scientific Research Applications

Synthesis and Anticancer Activity 3,5-Difluoro-4-methylbenzaldehyde plays a crucial role in the synthesis of anticancer agents. It has been used in the Wittig synthesis of fluoro-substituted stilbenes, leading to the development of fluorinated analogues of combretastatin A-4. These analogues retain the potent cell growth inhibitory properties of their precursor, highlighting the compound's significance in cancer research and treatment development (Lawrence et al., 2003).

Catalytic Oxidation to Aromatic Aldehydes The compound has also been implicated in studies focusing on the catalytic oxidation of benzyl alcohols to aromatic aldehydes in water, showcasing a broad substrate scope and high yields. This research is pivotal for the eco-friendly synthesis of fine chemicals, including fragrances and pharmaceuticals, by providing a method that operates in water at room temperature, thereby reducing solvent use and environmental impact (Jiang-Ping Wu et al., 2016).

Facile Synthesis of Microporous Materials Another application involves the synthesis of microporous materials for carbon dioxide adsorption, where derivatives of this compound have been used. These materials demonstrate high CO2 uptake and selectivity over nitrogen and methane, which is critical for addressing climate change through carbon capture and storage technologies (Guiyang Li et al., 2016).

Spectroscopic and Computational Studies Research has also delved into the spectroscopic properties of difluorobenzaldehydes, including the 3,5-difluoro derivative. Such studies contribute to our understanding of molecular structures and dynamics, which are essential for the rational design of materials and molecules with specific properties. Insights from these studies can lead to innovations in various fields, including materials science and pharmaceuticals (T. Itoh et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

3,5-difluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTPLXSUIQZOTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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